2-(Trifluoromethyl)nicotinaldehyde
Overview
Description
2-(Trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H4F3NO . It is used in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2-(Trifluoromethyl)nicotinaldehyde, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another method involves the reaction of 2-pyridinecarboxaldehyde with trifluoroformic acid .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)nicotinaldehyde consists of a pyridine ring with a trifluoromethyl group and an aldehyde group .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)nicotinaldehyde has a molecular weight of 175.11 g/mol . Its physical form can be either liquid or solid . The compound’s density is predicted to be 1.369±0.06 g/cm3, and its boiling point is predicted to be 207.9±40.0 °C .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines, which can be synthesized using 2-(Trifluoromethyl)nicotinaldehyde, are widely used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
Pharmaceuticals
Trifluoromethylpyridines also find applications in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry; five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
Veterinary Products
In addition to human pharmaceuticals, trifluoromethylpyridine derivatives are also used in veterinary products . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Key Intermediates
2-(Trifluoromethyl)nicotinaldehyde can be used in the synthesis of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which is a key intermediate for the synthesis of fluazifop .
Photoredox Catalysis
Although not directly mentioned in the search results, compounds similar to 2-(Trifluoromethyl)nicotinaldehyde have been used in photoredox catalysis . It’s possible that 2-(Trifluoromethyl)nicotinaldehyde could also find applications in this area.
Safety And Hazards
2-(Trifluoromethyl)nicotinaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMFXXABDQGVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563716 | |
Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)nicotinaldehyde | |
CAS RN |
116308-35-1 | |
Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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